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Compound of Interest

Compound Name: 3-Chloro-2-(trifluoromethyl)aniline

Cat. No.: B1283132 Get Quote

This technical guide provides a comprehensive overview of the core properties, synthesis,

reactivity, and potential applications of 2-Amino-6-chlorobenzotrifluoride, a key intermediate in

the pharmaceutical and agrochemical industries. This document is intended for researchers,

scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties
2-Amino-6-chlorobenzotrifluoride, with the CAS number 432-21-3, is an aromatic amine

characterized by the presence of a trifluoromethyl group and a chlorine atom on the benzene

ring. [1]Its physicochemical properties are summarized in the table below. It is typically a

colorless to pale yellow liquid or solid, depending on the ambient temperature. [1]The

compound exhibits moderate solubility in organic solvents and limited solubility in water. [1]
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Property Value Reference(s)

Molecular Formula C7H5ClF3N

Molecular Weight 195.57 g/mol

Appearance
Colorless to pale yellow liquid

or solid
[1]

Boiling Point 55.00 °C

~230-235 °C [2]

238.2 °C at 760 mmHg [3]

Density 1.425 g/cm³

1.49 g/cm³ [2]

1.4±0.1 g/cm³ [3]

| Solubility | Slightly soluble in water; soluble in alcohols, ethers, and ketones. | [1][2]|

Note: The reported values for boiling point and density show some variation across different

sources, which may be attributed to different measurement conditions or purity levels.

Spectroscopic Data
Detailed experimental spectra for 2-Amino-6-chlorobenzotrifluoride are not readily available in

the public domain. However, based on the chemical structure, the expected spectroscopic

features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic

protons and the amine protons. The aromatic region (typically 6.5-8.0 ppm) will exhibit a

complex splitting pattern due to the coupling between the non-equivalent aromatic protons. The

chemical shifts will be influenced by the electron-withdrawing effects of the trifluoromethyl and

chloro groups and the electron-donating effect of the amino group. The amine (-NH₂) protons

would likely appear as a broad singlet, the chemical shift of which can vary depending on the

solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon

atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a

quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic

carbons will be in the typical range of 110-150 ppm, with the exact positions influenced by the

substituents. The carbon bearing the trifluoromethyl group is expected at the lower field (higher

ppm) region of the aromatic signals.

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the -CF₃ group, as there are no

neighboring fluorine atoms.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Amino-6-chlorobenzotrifluoride will be characterized by the following

absorption bands:

N-H stretching: Two sharp to medium bands in the region of 3300-3500 cm⁻¹ corresponding

to the symmetric and asymmetric stretching vibrations of the primary amine group. [4]* C-H

stretching (aromatic): Weak to medium bands above 3000 cm⁻¹.

C=C stretching (aromatic): Several bands in the 1450-1600 cm⁻¹ region.

C-N stretching: A band in the 1250-1350 cm⁻¹ region.

C-F stretching: Strong, characteristic bands in the 1100-1300 cm⁻¹ region due to the

trifluoromethyl group.

C-Cl stretching: A band in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) at m/z 195 and an M+2 peak with an

intensity of approximately one-third of the M⁺ peak, which is characteristic of a compound

containing one chlorine atom. The fragmentation pattern would likely involve the loss of small

molecules or radicals such as H, Cl, CF₃, and HCN from the molecular ion.

Synthesis
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A detailed, experimentally verified protocol for the synthesis of 2-Amino-6-chlorobenzotrifluoride

is not publicly available. However, a plausible synthetic route can be conceptualized based on

known organic reactions and patent literature for structurally similar compounds, such as 2-

amino-5-chlorobenzotrifluoride. [5][6]A hypothetical two-step synthesis starting from 2-

chlorobenzotrifluoride is proposed below.

Hypothetical Experimental Protocol:
Step 1: Nitration of 2-chlorobenzotrifluoride

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 2-

chlorobenzotrifluoride.

Cool the flask in an ice bath to 0-5 °C.

Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid (nitrating

mixture) dropwise while maintaining the temperature below 10 °C.

After the addition is complete, allow the reaction mixture to stir at room temperature for

several hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, pour the reaction mixture onto crushed ice and extract the product with a

suitable organic solvent (e.g., dichloromethane).

Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain the crude nitrated product, 2-chloro-1-nitro-6-

(trifluoromethyl)benzene.

Step 2: Reduction of the Nitro Group

Dissolve the crude 2-chloro-1-nitro-6-(trifluoromethyl)benzene in a suitable solvent such as

ethanol or ethyl acetate.

Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of

concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like

palladium on carbon (Pd/C) under a hydrogen atmosphere.
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If using SnCl₂/HCl, heat the reaction mixture under reflux for several hours. For catalytic

hydrogenation, stir the mixture under a hydrogen balloon at room temperature.

Monitor the reaction by TLC.

After completion, if using SnCl₂, neutralize the acidic mixture with a base (e.g., sodium

hydroxide solution) until a basic pH is achieved.

Extract the product with an organic solvent.

Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and

remove the solvent under reduced pressure.

Purify the crude 2-Amino-6-chlorobenzotrifluoride by column chromatography or distillation to

obtain the final product.
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Step 1: Nitration

Step 2: Reduction

2-Chlorobenzotrifluoride

Nitration Reaction

Nitrating Mixture (HNO3/H2SO4)

2-Chloro-1-nitro-6-(trifluoromethyl)benzene

Reduction Reaction

Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C)

2-Amino-6-chlorobenzotrifluoride

Reactive Sites

Potential Reactions

Applications

2-Amino-6-chlorobenzotrifluoride Amino Group (-NH2)

Chloro Group (-Cl)

Oxidation

Diazotization

Acylation

Nucleophilic Substitution

Pharmaceutical Intermediates

Agrochemical Synthesis
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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